4-(1H-pyrazol-4-yl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUQULULHBLINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: 2,4-pyridinedione and hydrazine.
Reaction Conditions: Acidic environment, often using hydrochloric acid.
Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the reaction, leading to the formation of 4-(1H-pyrazol-4-yl)pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Substitution Reactions
The pyrazole and pyridine rings may undergo substitution reactions depending on substituents. For example:
-
Electrophilic substitution : Possible on the pyridine ring if reactive groups are present.
-
Nucleophilic substitution : May occur at the pyrazole nitrogen under basic conditions, though steric hindrance can limit this .
Cyclization and Ring-Opening
-
Intramolecular cyclization : If functional groups are present, the molecule could undergo cyclization to form fused heterocyclic structures .
-
Ring-opening : Under acidic or strongly nucleophilic conditions, the pyridine or pyrazole rings might open, though this is less common due to their aromatic stability .
Metal Complexation
While not explicitly studied for this compound, pyrazole nitrogen atoms can coordinate with metal ions (e.g., Fe, Cu) under basic conditions, forming complexes. This reactivity is context-dependent and influenced by the dihydrochloride salt’s protonation state .
Oxidation/Reduction
No direct oxidation/reduction studies are reported for this compound, but pyrazole and pyridine rings are generally resistant to redox reactions. Substituents with oxidizable groups (e.g., -NH₂) could undergo oxidation under specific conditions .
Structural and Stability Considerations
The dihydrochloride salt form increases solubility in polar solvents but reduces nucleophilicity due to protonation. Deprotonation under basic conditions could reactivate the compound for reactions like substitution or metal complexation .
Pharmacological Context
While not directly addressing chemical reactivity, studies on pyrazol-4-yl-pyridine derivatives highlight their role as positive allosteric modulators of muscarinic receptors (e.g., M₄ subtype). This biological activity underscores the importance of synthetic methods that preserve the core structure .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-(1H-pyrazol-4-yl)pyridine dihydrochloride, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives that showed significant cytotoxicity against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .
Neurological Disorders
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It has been investigated for its potential in treating neurological disorders such as Alzheimer’s disease and schizophrenia. The modulation of M4 receptors can help restore cognitive functions impaired by these conditions, offering a novel therapeutic approach .
Anti-inflammatory and Analgesic Properties
The compound is also recognized for its role in developing anti-inflammatory and analgesic drugs. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for managing chronic inflammatory diseases .
Agricultural Chemistry
Agrochemical Formulation
In agricultural research, this compound is utilized to enhance the efficacy of pesticides and herbicides. Studies have shown that compounds with pyrazole rings improve the performance of agrochemicals by increasing their bioavailability and reducing degradation rates in the environment .
Material Science
Development of Novel Materials
The compound's unique chemical structure allows for its application in material science, particularly in creating polymers with enhanced properties such as durability and resistance to environmental factors. Research is ongoing to explore its use in coatings and other materials that require specific mechanical and chemical properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism[][1].
Comparison with Similar Compounds
Structural Analogues with Piperidine vs. Pyridine Cores
Several compounds share the pyrazole-4-yl substitution but differ in the heterocyclic core:
Key Differences :
- Pyridine vs. Piperidine : The aromatic pyridine core enables π-π stacking interactions with biological targets, whereas the saturated piperidine ring offers conformational flexibility but reduced aromatic interactions. Piperidine derivatives may exhibit altered pharmacokinetics due to increased basicity .
- Salt Forms : Dihydrochloride salts in all compounds improve aqueous solubility, critical for drug delivery.
Derivatives with Functional Group Modifications
Additional substituents significantly alter physicochemical and pharmacological properties:
Key Differences :
Analogues with Varying Pyrazole Substitution Patterns
Pyrazole position and substituents influence bioactivity:
Key Differences :
- Substitution Position : Pyrazole at position 1 (1181458-83-2 ) vs. position 3 (690262-00-1 ) alters steric and electronic interactions with biological targets. Position 4 in the target compound may optimize binding to COX-2’s hydrophobic pocket .
Data Table of Comparable Compounds
Biological Activity
The compound 4-(1H-pyrazol-4-yl)pyridine dihydrochloride is a derivative of pyrazole and pyridine, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including its role as an allosteric modulator of muscarinic acetylcholine receptors, antimicrobial effects, and potential anticancer properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of pyrazol-4-yl-pyridine derivatives have revealed that modifications to the pyrazole and pyridine rings significantly influence biological activity. For instance, certain derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, which is implicated in various neurological disorders.
Key Findings:
- Allosteric Modulation : Compounds like this compound enhance the binding affinity of acetylcholine at the M4 receptor, potentially aiding in the treatment of conditions such as Alzheimer's disease and schizophrenia .
- Binding Affinity : The estimated binding affinity (pK_B) values for these compounds range from 6.3 to 6.5, indicating a strong interaction with the receptor .
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The dihydrochloride form has shown efficacy against various bacterial strains.
In Vitro Evaluation:
- Minimum Inhibitory Concentration (MIC) : Various derivatives were tested, with some showing MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
- Biofilm Formation : The compound also inhibited biofilm formation in pathogenic bacteria, suggesting its potential utility in treating biofilm-associated infections .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Excellent |
| Other derivatives | Varies | Moderate to excellent |
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied, with promising results indicating their ability to inhibit cancer cell proliferation.
Case Studies:
- Cell Line Studies : Compounds derived from pyrazol-4-yl-pyridine were tested against various cancer cell lines such as A549 and MCF-7. Notably, some derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 | Compound X | 0.95 |
| MCF-7 | Compound Y | 0.08 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Modulation of Signaling Pathways : By acting as PAMs at muscarinic receptors, these compounds can influence neurotransmitter signaling pathways, potentially reversing neurodegenerative symptoms.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(1H-pyrazol-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized?
Methodology:
- Cyclization Reactions : Utilize hydrazine derivatives and pyridine precursors, as demonstrated in analogous syntheses of pyrazolylpyridines. For example, cyclizing 3-hydrazinopyridine dihydrochloride with alkyl methacrylates can yield intermediates that are further functionalized .
- Optimization Strategies : Adjust reaction temperature, solvent polarity (e.g., xylene for reflux), and stoichiometry of oxidizing agents (e.g., chloranil) to enhance yield and purity. Post-synthetic purification via recrystallization (e.g., methanol) improves crystallinity .
Q. Which analytical techniques are critical for structural characterization of this compound, and how are spectral ambiguities resolved?
Methodology:
- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths, angles, and protonation states. SHELX programs are robust for high-resolution data, even with twinned crystals .
- NMR and Mass Spectrometry : Use H/C NMR to confirm pyrazole and pyridine ring substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and chloride counterion presence .
Q. What are the primary applications of this compound in biochemical assays?
Methodology:
- SERS-Based Detection : The compound acts as a Raman reporter in surface-enhanced Raman spectroscopy (SERS) for pathogen detection. Key parameters include laser excitation wavelength (532 nm) and reporter conjugation to nanoparticles .
- Receptor Binding Studies : Similar pyrazolylpyridine derivatives modulate muscarinic acetylcholine receptors (e.g., M4), suggesting potential use in receptor-ligand interaction assays .
Advanced Research Questions
Q. How can experimental phasing and crystallographic refinement address challenges in resolving the protonation state of the pyrazole nitrogen?
Methodology:
- SHELX Suite : Use SHELXC/D/E for experimental phasing and SHELXL for refinement. High-resolution data (≤1.0 Å) enable precise modeling of hydrogen atoms and chloride ion placement. Constraints on isotropic displacement parameters (U) improve model accuracy .
- Controlled Crystallization : Adjust pH during crystallization to stabilize specific protonation states. Solvent screening (e.g., DMSO/water mixtures) enhances crystal quality .
Q. How do structural modifications (e.g., substituents on pyrazole or pyridine) influence the compound’s biological activity, and how are these effects quantified?
Methodology:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., halogenation, alkylation) and test in receptor-binding assays (e.g., M4 muscarinic acetylcholine receptor modulation ).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC values. Energy minimization resolves steric clashes in ligand-receptor complexes .
Q. How can discrepancies in biological assay results (e.g., IC50_{50}50 variability) be systematically investigated?
Methodology:
- Batch Consistency Analysis : Validate compound purity via HPLC and elemental analysis. Impurities >0.5% may skew bioactivity results .
- Assay Optimization : Standardize cell lines (e.g., HEK293 for receptor studies) and control for variables like incubation time and temperature. Replicate experiments with blinded samples to minimize bias .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
